molecular formula C10H9N3 B13529918 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile

2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile

Cat. No.: B13529918
M. Wt: 171.20 g/mol
InChI Key: WQDITJQDXQDPLD-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is a high-value benzimidazole derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features both an electron-rich N -methyl-benzimidazole heterocycle and a reactive nitrile group, making it a valuable precursor for the construction of more complex molecules. The nitrile functional group can be readily transformed into other functionalities, such as carboxylic acids, amides, or amines, allowing for diverse structural diversification . Main Applications & Research Value: The primary application of this compound is as a building block in medicinal chemistry. Benzimidazole cores are known for their wide range of pharmacological activities, and this specific analog is utilized in the synthesis of potential therapeutic agents. Its structure is particularly valuable for exploring new active compounds in various research areas. Researchers employ this nitrile in cyclization reactions and as a key intermediate for generating combinatorial libraries for biological screening. Handling and Storage: This product is provided as a solid. For best results, it should be stored in a cool, dark place, preferably at 2-8°C, and under an inert atmosphere to maintain long-term stability . As with all chemicals of this class, proper personal protective equipment should be used. Notice to Buyers: This product is sold for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for any form of human or animal consumption. The buyer assumes all responsibility for determining the suitability of this product for their intended purpose.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(1-methylbenzimidazol-5-yl)acetonitrile

InChI

InChI=1S/C10H9N3/c1-13-7-12-9-6-8(4-5-11)2-3-10(9)13/h2-3,6-7H,4H2,1H3

InChI Key

WQDITJQDXQDPLD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)CC#N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves constructing the benzimidazole core followed by functionalization at the 5-position with an acetonitrile moiety. Key strategies include:

Method Based on Cyclization of o-Phenylenediamine with Cyanoacetate Derivatives

A common synthetic route starts with the reaction of 1,2-phenylenediamine or its methylated derivative with ethyl 2-cyanoacetate or related cyano compounds. This condensation leads to the formation of the benzimidazole ring bearing the acetonitrile substituent.

  • Example Procedure (adapted from literature):

    • React ethyl 2-cyanoacetate (1 equiv) with 1,2-phenylenediamine (2 equiv) under reflux in acetonitrile or ethanol solvent.
    • The reaction proceeds via condensation and cyclization to form 2-(1H-benzo[d]imidazol-2-yl)acetonitrile derivatives.
    • Subsequent N-methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate to yield the 1-methyl derivative.
  • Reaction Conditions :

    • Solvent: Acetonitrile or ethanol
    • Temperature: Reflux or 50–80°C
    • Reaction time: 12–24 hours
    • Catalyst/Base: Piperidine or triethylamine often used to facilitate cyclization
  • Yields : Typically 70–86% for the benzimidazole acetonitrile intermediate before methylation.

N-Methylation of Benzimidazole Core

The methylation at the N-1 position of benzimidazole can be achieved by:

  • Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile.
  • Alternatively, direct methylation during the cyclization step by using methyl-substituted o-phenylenediamines.

This step is crucial to obtain the 1-methyl benzimidazole structure.

Halogenation and Subsequent Substitution

According to a patented method, a two-step process can be used:

  • Step 1 : Introduction of a chloro group at the benzimidazole ring using thionyl chloride in acetonitrile at 80°C.
  • Step 2 : Amidation reaction with dimethylamine at 0°C to introduce an amine substituent.

Though this method is more general for benzimidazole derivatives, it can be adapted for acetonitrile-functionalized benzimidazoles.

Multi-Component Reaction Approaches

Recent research has explored pseudo three-component reactions (3CR) involving:

  • o-Phthalaldehyde
  • 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
  • Malononitrile or other nucleophiles

These reactions, catalyzed by bases such as piperidine or triethylamine in ethanol, lead to benzimidazole derivatives with acetonitrile substituents in moderate to good yields.

Detailed Experimental Data and Optimization

Optimization of Reaction Conditions for Benzimidazole Acetonitrile Synthesis

A study optimizing the synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile found:

Parameter Conditions Tested Optimal Condition Yield (%)
Solvent Water, Ethanol, Acetonitrile Water with piperidine base 80–86
Catalyst/Base Piperidine, Triethylamine Piperidine 80–86
Temperature Room temp to reflux Room temp to 50°C 80–86
Reaction Time 1–24 hours 12–24 hours 80–86

The reaction proceeds efficiently in aqueous media with piperidine as a base at room temperature, providing a green and sustainable approach.

Purification Techniques

  • After reaction completion, the mixture is quenched with water and extracted with ethyl acetate.
  • Organic layers are dried over sodium sulfate, filtered, and evaporated.
  • The crude product is purified by silica gel column chromatography using n-hexane/ethyl acetate mixtures as eluents.
  • Purified compounds typically appear as light yellow solids with melting points around 133–135 °C for the benzimidazole acetonitrile derivatives.

Research Outcomes and Comparative Analysis

The preparation methods for this compound have demonstrated:

Comparative studies show that multi-component reactions provide rapid access but sometimes lower yields and more complex mixtures, whereas stepwise syntheses offer better control and higher purity.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Notes
Cyclization with cyanoacetate 1,2-phenylenediamine + ethyl 2-cyanoacetate; piperidine; EtOH or H2O; RT–50°C 70–86 Followed by N-methylation
N-Methylation Methyl iodide or dimethyl sulfate; base; DMF 75–90 Methylation of benzimidazole nitrogen
Halogenation + Amidation Thionyl chloride; dimethylamine; acetonitrile 65–80 Two-step process for functionalization
Pseudo Three-Component Reaction o-Phthalaldehyde, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, malononitrile; piperidine; EtOH 60–75 Rapid but sometimes lower yield

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it can bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s function.

    Material Science: In organic semiconductors, it can facilitate charge transport due to its conjugated system, enhancing the material’s electrical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Benzoimidazole Core

2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5d)
  • Structure : Bromo substituent at the 1-position, acetonitrile at the 1-position (distinct from the target compound’s 5-position).
  • Molecular Formula : C₉H₇N₃Br; Molecular Weight : 237.08 g/mol.
  • Synthesis : Yield of 48% via nucleophilic substitution (K₂CO₃, 2-chloroacetonitrile) .
  • Key Data : ¹H NMR (δ 7.87–5.26), HRMS confirmed.
  • Contrast : Bromine’s electron-withdrawing nature and bulkier size compared to methyl may reduce reactivity in cross-coupling reactions.
2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
  • Structure : Acetonitrile at the 2-position of the benzoimidazole core (positional isomer of the target compound).
  • Applications : Used as a precursor for bis(benzo[4,5]imidazo[1,2-a]pyridine) derivatives .

Variations in Heterocyclic Systems

(1-Methyl-1H-imidazol-5-yl)acetonitrile Hydrochloride
  • Structure: Non-fused imidazole ring with methyl at 1-position and acetonitrile at 5-position.
  • Molecular Formula : C₆H₈N₃Cl (hydrochloride salt); Molecular Weight : 157.15 g/mol (free base).
  • Contrast : The absence of a fused benzene ring reduces aromaticity and polar surface area, impacting solubility and binding affinity in biological systems .

Functional Group Modifications

2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols
  • Structure: Nitro and methyl groups on imidazole, coupled with aryl ethanol moieties.
  • Synthesis : TDAE-mediated reactions with aromatic carbonyl derivatives .
  • Applications: Potential antimicrobial or antiparasitic activity due to nitroimidazole pharmacophore .
  • Contrast : The nitro group enhances electron deficiency, whereas acetonitrile in the target compound offers a versatile nitrile group for further functionalization.

Pharmacologically Active Analogues

2-(2-(5-Bromothiophen-2-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)-5-(2-(3,5-difluorophenyl)quinolin-4-yl)-1,3,4-oxadiazole
  • Structure: Complex substituents including bromothiophene, oxadiazole, and quinoline.
  • Activity : Exhibits anticoagulant and antiplatelet properties .
  • Contrast : The acetonitrile group in the target compound may enable simpler derivatization compared to bulky heterocyclic appendages.

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile C₁₀H₉N₃ -CH₃ (1), -CC#N (5) Synthetic intermediate
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile C₉H₇N₃Br -Br (1), -CC#N (1) Yield: 48%; NMR/HRMS confirmed
2-(1H-Benzo[d]imidazol-2-yl)acetonitrile C₉H₇N₃ -CC#N (2) Precursor for fused heterocycles
(1-Methyl-1H-imidazol-5-yl)acetonitrile HCl C₆H₈N₃Cl -CH₃ (1), -CC#N (5) Simpler imidazole scaffold
Nitroimidazole derivatives (e.g., ) C₁₃H₁₂BrN₃O₄ -NO₂, ester groups Antiglycation/antibiotic activity

Key Research Findings

Positional Isomerism : Acetonitrile at the 5-position (target compound) vs. 1- or 2-position alters electronic density and reactivity. For example, 2-substituted derivatives () are more reactive toward electrophilic aromatic substitution due to proximity to the imidazole nitrogen.

Substituent Effects : Bromine () and nitro groups (–8) introduce steric and electronic challenges, whereas methyl and acetonitrile groups enhance solubility and modularity.

Pharmacological Potential: Compounds with nitro or aryl groups (–8) show bioactivity, suggesting that the target compound’s nitrile group could be exploited for prodrug design or metal-catalyzed coupling reactions.

Biological Activity

2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is a heterocyclic compound notable for its potential biological activity, particularly in medicinal chemistry. Its structure includes a benzimidazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a methyl group at the 1-position of the benzimidazole ring and an acetonitrile functional group at the 2-position. This specific arrangement contributes to its unique chemical reactivity and biological activity.

Property Details
Molecular Formula C11H10N2
Molecular Weight 174.21 g/mol
Functional Groups Benzimidazole, Nitrile
Solubility Soluble in organic solvents

Research indicates that compounds similar to this compound may interact with various biological targets through multiple mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, inhibiting enzyme activity.
  • Receptor Binding : Potential binding to specific receptors via hydrogen bonding and hydrophobic interactions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties.

Antimicrobial Properties

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for related compounds against various bacterial strains are promising:

Compound Target MIC (mg/mL)
Compound A (similar structure)E. coli0.0195
Compound B (related derivative)Bacillus mycoides0.0048
Compound CCandida albicans0.039

These findings suggest that this compound may possess similar or enhanced antimicrobial properties.

Case Studies

A study involving various monomeric alkaloids highlighted the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influence the biological activity:

  • Case Study 1 : A derivative exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains.
  • Case Study 2 : Another analog showed effectiveness against Mycobacterium tuberculosis, indicating potential for treating resistant infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that variations in substituents on the benzimidazole ring can significantly alter biological efficacy. For example, substitutions at different positions may enhance binding affinity to target proteins or improve solubility.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in heterogeneous systems .
  • Solvent Effects : Polar solvents like DMF improve solubility of intermediates, while lower temperatures (0–25°C) reduce side reactions .
  • Yield Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates via column chromatography .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?

Answer:
Primary Techniques :

  • ¹H/¹³C NMR :
    • ¹H NMR : A singlet at δ ~3.9 ppm (N-CH₃), δ ~2.6 ppm (CH₂CN), and aromatic protons at δ 7.2–8.1 ppm .
    • ¹³C NMR : A nitrile carbon at ~115–120 ppm and aromatic carbons between 110–140 ppm .
  • IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ (C≡N stretch) and N-H stretches at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 187.2 g/mol) and fragmentation patterns consistent with the benzoimidazole core .

Q. Example Spectral Data (Hypothetical) :

TechniqueKey PeaksAssignment
¹H NMRδ 3.89 (s, 3H)N-CH₃
IR2242 cm⁻¹C≡N stretch

Advanced: How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Answer:
Methodology :

  • DFT Calculations : Use software (e.g., Gaussian) to model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Basis sets like B3LYP/6-31G(d) are recommended .
  • Reactivity Insights :
    • Nitrile Reactivity : High electron density on the nitrile carbon (from LUMO maps) predicts susceptibility to nucleophilic attacks .
    • Aromatic Ring Effects : Electron-withdrawing substituents on the benzoimidazole ring reduce HOMO energy, altering redox behavior .

Validation : Compare computed vibrational spectra (IR) with experimental data to refine computational models .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Answer:
Troubleshooting Approaches :

  • Solvent Effects in Simulations : Include implicit solvent models (e.g., PCM) to account for solvation energies, which DFT often neglects .
  • Kinetic vs. Thermodynamic Control : Perform temperature-dependent experiments to identify dominant reaction pathways (e.g., nitrile hydrolysis vs. cyclization) .
  • Cross-Validation : Use multiple computational methods (e.g., DFT coupled with MD simulations) to assess steric effects in crowded reaction environments .

Advanced: How can hydrogen bonding patterns and crystal packing be analyzed using X-ray crystallography?

Answer:
Crystallographic Workflow :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .

Structure Refinement : Apply SHELXL for least-squares refinement, focusing on hydrogen atom placement and thermal parameters .

Hydrogen Bond Analysis : Use Mercury/CrystalExplorer to identify donor-acceptor distances (e.g., N-H···N bonds < 2.2 Å) and graph-set notations (e.g., R₂²(8) motifs) .

Case Study : A related imidazole derivative showed intermolecular N-H···N bonds forming a 2D network, stabilizing the crystal lattice .

Basic: What functional group transformations are feasible for the nitrile group, and how do they influence applications?

Answer:
Key Reactions :

  • Hydrolysis : Convert nitrile to carboxylic acid using H₂SO₄/H₂O for bioactive derivative synthesis .
  • Cycloaddition : React with NaN₃ under Huisgen conditions to form tetrazoles, enhancing metal-binding capacity .
  • Reduction : Use LiAlH₄ to produce primary amines, useful in peptide conjugates .

Impact : Nitrile derivatization expands utility in drug discovery (e.g., kinase inhibitors) and materials science (e.g., coordination polymers) .

Advanced: How to design SAR studies for derivatives of this compound to optimize biological activity?

Answer:
SAR Framework :

Core Modifications : Vary substituents on the benzoimidazole ring (e.g., electron-withdrawing groups at position 2) to assess inhibition of tyrosine kinases .

Side-Chain Optimization : Replace the methyl group with bulkier alkyl chains to improve lipophilicity and blood-brain barrier penetration .

Bioassays : Test derivatives against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays, correlating IC₅₀ values with computational docking scores (AutoDock Vina) .

Q. Data-Driven Example :

DerivativeSubstituentIC₅₀ (nM)LogP
A-NO₂12.31.8
B-OCH₃45.62.1

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